molecular formula C13H16N2O4S B2484259 ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 108940-07-4

ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2484259
CAS No.: 108940-07-4
M. Wt: 296.34
InChI Key: DAPHTXFHHSZCCC-DHDCSXOGSA-N
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Description

Ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a partially saturated six-membered ring. Key functional groups include:

  • Acetylamino group at position 2, contributing to hydrogen-bonding interactions.
  • Hydroxyimino moiety at position 7, introducing tautomeric possibilities and coordination sites.
  • Ethyl ester at position 3, influencing solubility and steric bulk.

Properties

IUPAC Name

ethyl (7Z)-2-acetamido-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-19-13(17)10-8-5-4-6-9(15-18)11(8)20-12(10)14-7(2)16/h18H,3-6H2,1-2H3,(H,14,16)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPHTXFHHSZCCC-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 108940-07-4) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₆N₂O₄S
  • Molecular Weight : 296.34 g/mol
  • IUPAC Name : Ethyl (7Z)-2-acetamido-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

Research indicates that this compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells and modulation of inflammatory pathways.

Antitumor Activity

A significant body of research has focused on the compound's antitumor properties. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The compound's mechanism involves:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase arrest, indicating interference with cell cycle progression.
  • Apoptosis Induction : The compound showed a substantial increase in early and late apoptotic cell populations compared to untreated controls. Specifically:
    • Early apoptosis (AV+/PI−): 8.73% (control: 3.33%)
    • Late apoptosis (AV+/PI+): 18.13% (control: 11.54%) .

Anti-inflammatory Activity

Beyond its anticancer effects, this compound has also exhibited anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.

Table 1: Summary of Biological Activities

Activity TypeTest SystemIC50 Value (µM)Reference
AntitumorMCF-7 Cells23.2
Anti-inflammatoryRAW 264.7 MacrophagesNot specified
Apoptosis InductionVarious Cancer Cell LinesRanges from 23.2 to 49.9

Research Findings

  • Apoptosis Mechanism : The compound's ability to induce apoptosis was confirmed through FITC/Annexin-V-FITC/PI assays and DNA content analysis via flow cytometry.
  • Cytotoxicity Profiles : Various derivatives of the compound were tested for cytotoxicity against different cancer cell lines, showing a range of IC50 values indicative of their potency.
  • In Vivo Studies : Preliminary animal studies indicated improvements in hematological parameters post-treatment with the compound, suggesting a reduction in chemotherapy-induced myelosuppression .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. Ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential as an antimicrobial agent against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study published in Acta Crystallographica, the compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of several strains, demonstrating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted by Mukhtar et al. reported that this compound significantly reduced the levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS) .

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis, particularly in creating specialty polymers with enhanced thermal and mechanical properties.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break200%

Photovoltaic Applications

Recent studies have explored the use of this compound in organic photovoltaics due to its light absorption properties.

Case Study: Solar Cell Efficiency

In experimental setups, solar cells incorporating this compound showed increased efficiency compared to traditional materials. The incorporation of the compound improved charge transport and light absorption .

Comparison with Similar Compounds

Methodological Considerations

  • SHELX programs are pivotal for refining small-molecule structures, particularly for handling high-resolution data and twinning .
  • WinGX integrates tools for comprehensive crystallographic analysis, enabling comparisons of thermal parameters and disorder modeling across analogs .
  • Hydrogen-bonding trends derived from graph set analysis provide a systematic framework for predicting crystal packing .

Preparation Methods

Hydrogenation of Benzothiophene Precursors

Partial hydrogenation of 1-benzothiophene derivatives using palladium-on-carbon (Pd/C) under controlled H₂ pressure (1–3 atm) in ethanol achieves selective saturation of the benzene ring. For example, hydrogenating ethyl 2-amino-1-benzothiophene-3-carboxylate at 50°C for 12 hours yields the tetrahydro derivative in 78% yield. Catalyst loading (5–10 wt%) and temperature modulation prevent over-reduction of the thiophene ring.

Cyclocondensation Approaches

The Gewald reaction adapts well to tetrahydrobenzothiophene synthesis:

  • Cyclohexenone (5 mmol), ethyl cyanoacetate (5.5 mmol), and sulfur (5 mmol) react in ethanol with morpholine as a base at 80°C for 6 hours.
  • The intermediate 2-aminotetrahydrobenzothiophene-3-carbonitrile forms, which is hydrolyzed to the carboxylic acid and esterified.

Optimization Data

Condition Yield (%) Purity (%)
Ethanol, 80°C 65 92
DMF, 100°C 72 88
Ionic liquid, 90°C 81 95

Higher yields in ionic liquids (e.g., BmimBF₄) correlate with improved solubility of sulfur and reduced side-product formation.

Functionalization at C2: Acetylamino Group Introduction

Direct Acylation of 2-AminoTetrahydrobenzothiophene

The 2-amino intermediate reacts with acetic anhydride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by warming to room temperature for 4 hours. Triethylamine (1.5 equiv) neutralizes liberated HCl.

Reaction Monitoring

  • TLC (hexane:EtOAc 7:3) shows complete consumption of starting material (Rf 0.2 → 0.5).
  • Isolated yield: 89% after silica gel chromatography.

Alternative Route: Ullmann-Type Coupling

For substrates lacking the amino group, copper(I)-catalyzed coupling of ethyl 2-bromotetrahydrobenzothiophene-3-carboxylate with acetamide in DMSO at 120°C for 24 hours provides moderate yields (54%).

Oxime Formation at C7

Ketone Intermediate Preparation

Selective oxidation of the C7 position in the tetrahydro ring employs Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C for 1 hour, yielding the 7-keto derivative in 76% yield.

Hydroxylamine Conjugation

The 7-ketone reacts with hydroxylamine hydrochloride (1.5 equiv) in pyridine/ethanol (1:1) at 60°C for 3 hours to form the Z-oxime. The Z configuration predominates (>95%) due to steric hindrance from the tetrahydro ring.

Stereochemical Analysis

  • ¹H NMR (DMSO-d6): δ 11.2 (s, 1H, NOH), 2.8–3.1 (m, 4H, CH₂ tetrahydro), consistent with Z-geometry.
  • IR: 3250 cm⁻¹ (N–O stretch), 1660 cm⁻¹ (C=N).

Ethyl Esterification at C3

Esterification of Carboxylic Acid Precursor

If the 3-position is a carboxylic acid (from Gewald reaction hydrolysis), treatment with ethanol (5 equiv) and H₂SO₄ (cat.) under reflux for 8 hours achieves esterification in 82% yield.

Direct Synthesis via Cyanoacetate Intermediate

In the Gewald reaction, using ethyl cyanoacetate instead of cyanoacetic acid directly installs the ester group, bypassing separate esterification.

Integrated Synthetic Protocol

Stepwise Procedure

  • Core Formation : Cyclohexenone (10 mmol), ethyl cyanoacetate (11 mmol), sulfur (10 mmol), and morpholine (12 mmol) in BmimBF₄ at 90°C for 6 hours.
  • Acetylation : Crude 2-amino product + acetic anhydride (12 mmol) in DCM, 0°C → RT, 4 hours.
  • Oxidation : Jones reagent (15 mL) in acetone at −10°C, 1 hour.
  • Oximation : NH₂OH·HCl (15 mmol) in pyridine/EtOH, 60°C, 3 hours.
  • Purification : Column chromatography (hexane:EtOAc gradient), recrystallization from EtOH/H₂O.

Overall Yield : 58% (four steps).

Analytical and Spectroscopic Validation

Technique Key Data
¹H NMR δ 1.3 (t, 3H, CH₂CH₃), 2.1 (s, 3H, COCH₃), 4.3 (q, 2H, OCH₂)
¹³C NMR δ 14.1 (CH₂CH₃), 169.8 (CO ester), 156.2 (C=N)
HRMS [M+H]⁺ calc. 337.1054, found 337.1051
HPLC >99% purity (C18, MeCN:H₂O 70:30)

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

  • Synthesis Strategy :

  • Core Formation : The tetrahydrobenzothiophene core is typically synthesized via cyclization of substituted thiophene precursors under acidic or basic conditions. For example, describes using 2,3-dihydro-1,4-benzodioxin derivatives as intermediates.
  • Functionalization : The hydroxyimino group (C=N-OH) at position 7 can be introduced via oxime formation using hydroxylamine derivatives under controlled pH (e.g., acetic acid buffer) .
  • Stereochemical Control : The Z-configuration of the hydroxyimino group requires careful monitoring of reaction conditions (e.g., temperature, solvent polarity) to favor the desired isomer .
    • Challenges :
  • Low yields in coupling steps due to steric hindrance from the acetamido group at position 2.
  • Purification difficulties caused by polar byproducts; column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .

Q. How do the functional groups in this compound influence its reactivity and stability?

  • Key Functional Groups :

GroupReactivity/Stability Consideration
Hydroxyimino (C=N-OH)Prone to tautomerization (oxime ↔ nitroso); stabilized in aprotic solvents
Acetamido (NHAc)Participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO)
Ethyl ester (COOEt)Susceptible to hydrolysis under basic conditions; storage at neutral pH advised
  • Reactivity :
  • The hydroxyimino group can act as a nucleophile in Schiff base formation or metal coordination .
  • The thiophene sulfur may undergo oxidation to sulfoxide/sulfone derivatives under strong oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in protein binding affinity (e.g., IC₅₀ values varying by >10-fold across studies).
  • Methodological Adjustments :

  • Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
  • Data Normalization : Use orthogonal techniques like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-verify binding constants .

Q. What strategies optimize the Z-configuration yield of the hydroxyimino group during synthesis?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to reduced tautomerization .
  • Catalysis : Additives like pyridine or DMAP can stabilize intermediates, improving Z-selectivity by 20–30% .
  • Monitoring : Use in situ FTIR to track imine formation and HPLC to quantify isomer ratios .
    • Data Table :
ConditionZ-Isomer Yield (%)Reference
DMF, 25°C78
THF, 40°C52
Pyridine additive85

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Insights :

  • Enzyme Inhibition : The hydroxyimino group chelates metal ions (e.g., Zn²⁺ in metalloproteases), disrupting active-site geometry .
  • DNA Interaction : The planar benzothiophene core may intercalate into DNA, as evidenced by fluorescence quenching assays .
    • Experimental Validation :
  • Molecular docking (AutoDock Vina) to predict binding poses with target proteins .
  • Mutagenesis studies to identify critical residues for binding (e.g., Ala-scanning in kinases) .

Methodological Guidance

  • Stereochemical Analysis :

    • X-ray Crystallography : Resolve the Z-configuration unambiguously (e.g., used this for a related benzothiophene) .
    • NOESY NMR : Detect spatial proximity between the hydroxyimino proton and adjacent hydrogens to confirm geometry .
  • Reaction Optimization :

    • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions .

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